Cas no 943442-96-4 ((R)-(4-Benzylmorpholin-2-yl)methanol)

(R)-(4-Benzylmorpholin-2-yl)methanol is a chiral morpholine derivative characterized by a benzyl-substituted morpholine ring and a hydroxymethyl functional group at the 2-position. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of enantioselective catalysts and bioactive molecules. Its stereochemical purity (R-configuration) makes it suitable for applications requiring precise chiral control. The hydroxymethyl group enhances reactivity, enabling further functionalization, while the benzyl moiety provides stability and versatility in synthetic pathways. This compound is typically employed in asymmetric synthesis, medicinal chemistry, and ligand design, where high enantiomeric purity and structural specificity are critical. Proper handling under inert conditions is recommended due to potential sensitivity.
(R)-(4-Benzylmorpholin-2-yl)methanol structure
943442-96-4 structure
Product Name:(R)-(4-Benzylmorpholin-2-yl)methanol
CAS No:943442-96-4
MF:C12H17NO2
MW:207.268883466721
MDL:MFCD11848685
CID:836533
PubChem ID:736506
Update Time:2025-10-31

(R)-(4-Benzylmorpholin-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (R)-4-Benzyl-2-(hydroxymethyl)morpholine
    • (R)-(4-Benzylmorpholin-2-yl)methanol
    • ((R)-4-benzylmorpholin-2-yl)methanol
    • [(2R)-4-benzylmorpholin-2-yl]methanol
    • FCH1751196
    • ST2401561
    • AX8209614
    • (2R)-4-Benzyl-2-(hydroxymethyl)morpholine
    • W9675
    • (2R)-4-(Phenylmethyl)-2-morpholinemethanol (ACI)
    • (R)-N-Benzyl-2-(hydroxymethyl)morpholine
    • (R)-(4-Benzyl-morpholin-2-yl)-methanol
    • C12H17NO2
    • (R)-N-Benzyl-2-(hydroxymethyl)morpholine; (2R)-4-(Phenylmethyl)-2-morpholinemethanol;
    • 943442-96-4
    • DTXSID20353045
    • AKOS015856184
    • S7V
    • F12959
    • SCHEMBL1877824
    • DS-14061
    • CS-0043179
    • MFCD11848685
    • [(2~{R})-4-(phenylmethyl)morpholin-2-yl]methanol
    • MDL: MFCD11848685
    • Inchi: 1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1
    • InChI Key: WQNIKIMRIXHNFF-GFCCVEGCSA-N
    • SMILES: C(C1C=CC=CC=1)N1CCO[C@@H](CO)C1

Computed Properties

  • Exact Mass: 207.125928785g/mol
  • Monoisotopic Mass: 207.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.7
  • XLogP3: 0.8

(R)-(4-Benzylmorpholin-2-yl)methanol Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Storage Condition:Sealed in dry,Room Temperature

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(R)-(4-Benzylmorpholin-2-yl)methanol Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Isopropanol ,  Water ;  6 h, 20 - 25 °C; overnight, -20 °C; -20 °C → rt
1.2 Reagents: Tetraethylammonium hydroxide Solvents: Water ;  1 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 10
Reference
Automated design of ligands to polypharmacological profiles
Besnard, Jeremy; Ruda, Gian Filippo; Setola, Vincent; Abecassis, Keren; Rodriguiz, Ramona M.; et al, Nature (London, 2012, 492(7428), 215-220

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  12 h, reflux
Reference
Process for preparation of chiral 2-hydroxymethylmorpholine compounds
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium perchlorate Solvents: Toluene ;  14 - 48 h, 20 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  14 - 72 h, 20 °C
Reference
Efficient one-pot synthesis of enantiomerically pure 2-(hydroxymethyl)-morpholines
Breuning, Matthias; Winnacker, Malte; Steiner, Melanie, European Journal of Organic Chemistry, 2007, (13), 2100-2106

Production Method 4

Reaction Conditions
1.1 Solvents: Isopropanol ,  Water ;  6 h, 20 - 25 °C; overnight, -20 °C; -20 °C → rt
1.2 Reagents: Tetraethylammonium hydroxide Solvents: Water ;  1 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 10
Reference
Morpholino compounds as agonists and antagonists of G-protein coupled receptors and their preparation
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: Isopropanol ,  Water ;  15 - 25 °C; 7 h, 15 - 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  5 - 10 °C; 20 h, 25 °C
Reference
Process for the preparation of 2-hydroxymethylmorpholine salt
, World Intellectual Property Organization, , ,

(R)-(4-Benzylmorpholin-2-yl)methanol Raw materials

(R)-(4-Benzylmorpholin-2-yl)methanol Preparation Products

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(R)-(4-Benzylmorpholin-2-yl)methanol Related Literature

Additional information on (R)-(4-Benzylmorpholin-2-yl)methanol

Chemical Profile of (R)-(4-Benzylmorpholin-2-yl)methanol (CAS No. 943442-96-4)

(R)-(4-Benzylmorpholin-2-yl)methanol, identified by its CAS number 943442-96-4, is a significant compound in the field of pharmaceutical chemistry. This chiral alcohol, featuring a morpholine backbone substituted with a benzyl group and a hydroxymethyl moiety, has garnered attention due to its versatile applications in drug development and synthetic chemistry.

The compound's unique structural features make it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of the R-configuration at the stereogenic center enhances its specificity, which is crucial for designing molecules with desired biological activities. Recent advancements in medicinal chemistry have highlighted the importance of such chiral auxiliaries in optimizing drug efficacy and minimizing side effects.

In recent years, researchers have been exploring the potential of (R)-(4-Benzylmorpholin-2-yl)methanol in the development of novel therapeutic agents. Its morpholine ring, known for its stability and bioavailability-enhancing properties, makes it an attractive scaffold for drug design. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases.

One notable application of this compound is in the synthesis of small-molecule modulators targeting protein-protein interactions. The benzyl group and hydroxymethyl group provide multiple sites for further functionalization, enabling the creation of highly tailored molecules. These modifications can fine-tune the binding affinity and selectivity of the resulting compounds, which is essential for achieving therapeutic success.

Furthermore, the growing interest in green chemistry has prompted investigations into sustainable synthetic routes for (R)-(4-Benzylmorpholin-2-yl)methanol. Researchers have been experimenting with catalytic methods that minimize waste and energy consumption. Such approaches align with global efforts to develop environmentally friendly pharmaceutical manufacturing processes.

The compound's role in peptidomimetics has also been extensively studied. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor stability and immunogenicity. By incorporating (R)-(4-Benzylmorpholin-2-yl)methanol into peptidomimetic structures, scientists have developed novel compounds with enhanced pharmacokinetic profiles.

Another exciting area where this compound has shown promise is in the development of antiviral agents. The morpholine core exhibits inhibitory effects on certain viral proteases, making it a valuable component in antiviral drug cocktails. Ongoing research aims to optimize these interactions for more effective treatments against emerging viral threats.

The synthetic methodologies for preparing (R)-(4-Benzylmorpholin-2-yl)methanol have also seen significant innovation. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, have enabled efficient construction of its complex framework. These methods not only improve yield but also enhance scalability, which is crucial for industrial applications.

In conclusion, (R)-(4-Benzylmorpholin-2-yl)methanol (CAS No. 943442-96-4) represents a fascinating compound with broad applications in pharmaceutical research and development. Its unique structural attributes and functional versatility make it indispensable in designing next-generation therapeutics. As scientific understanding progresses, we can expect even more innovative uses for this compound to emerge, further solidifying its importance in modern chemistry.

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Quantity:1g/5g/500mg
Price ($):217.0/874.0/163.0
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